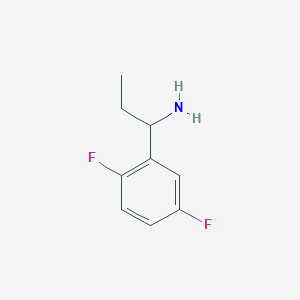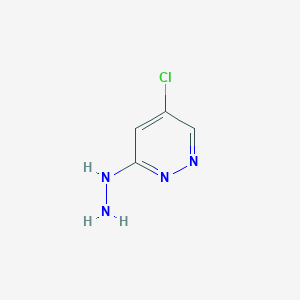
5-Chloro-3-hydrazinylpyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-hydrazinylpyridazine is a chemical compound with the molecular formula C4H5ClN4. It is a derivative of pyridazine, characterized by the presence of a chlorine atom at the 5-position and a hydrazinyl group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Chloro-3-hydrazinylpyridazine can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridazines or their N-oxides by reaction with hydrazine hydrate . This method typically involves the reaction of a halopyridazine with hydrazine hydrate under controlled conditions to yield the desired hydrazinyl derivative.
Industrial Production Methods
The industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-3-hydrazinylpyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the hydrazinyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with additional functional groups, while substitution reactions can produce a variety of substituted pyridazines .
Wissenschaftliche Forschungsanwendungen
5-Chloro-3-hydrazinylpyridazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific properties, such as dyes and polymers
Wirkmechanismus
The mechanism of action of 5-Chloro-3-hydrazinylpyridazine involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-6-hydrazinopyridazine: Similar in structure but with the chlorine and hydrazinyl groups at different positions.
5-Chloro-2,3-difluoropyridine: Contains additional fluorine atoms, leading to different chemical properties.
Uniqueness
5-Chloro-3-hydrazinylpyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C4H5ClN4 |
|---|---|
Molekulargewicht |
144.56 g/mol |
IUPAC-Name |
(5-chloropyridazin-3-yl)hydrazine |
InChI |
InChI=1S/C4H5ClN4/c5-3-1-4(8-6)9-7-2-3/h1-2H,6H2,(H,8,9) |
InChI-Schlüssel |
LCXAETCUHXNRDY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NN=C1NN)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



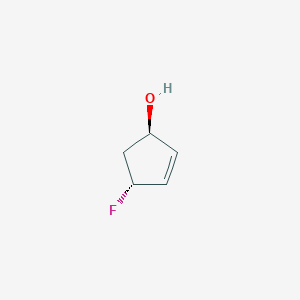

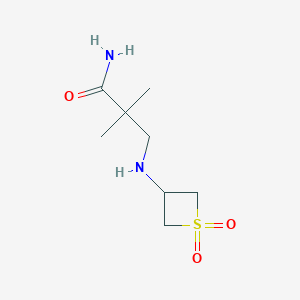
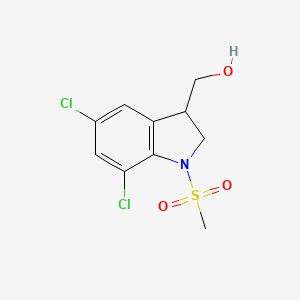
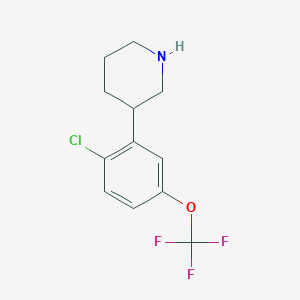
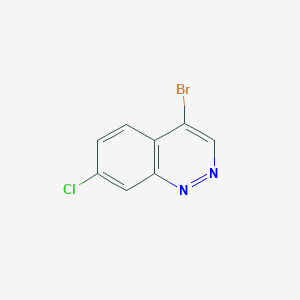



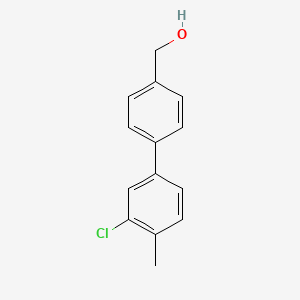
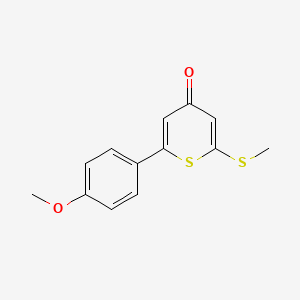
![7-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13007872.png)
